The Strategic Core: A Technical Guide to 4-phenoxy-1H-indazol-3-amine in Modern Drug Discovery
The Strategic Core: A Technical Guide to 4-phenoxy-1H-indazol-3-amine in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-phenoxy-1H-indazol-3-amine (CAS Number 816454-31-6), a heterocyclic amine that, while not extensively studied as a standalone therapeutic, represents a critical structural motif and synthetic intermediate in the development of next-generation targeted therapies. As Senior Application Scientists, our perspective is grounded in the practical application of such molecules in drug discovery pipelines, emphasizing not just their intrinsic properties but their strategic value in constructing complex, high-affinity ligands.
The Privileged Scaffold: Understanding the Significance of the 1H-Indazol-3-amine Core
The 1H-indazol-3-amine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, often with high affinity. The indazole ring system is a bioisostere of purine, enabling it to function as an effective hinge-binding fragment in the ATP-binding pocket of numerous protein kinases.[1] This has led to the successful development of several clinically approved and investigational kinase inhibitors for the treatment of cancer and other diseases.[2][3]
Marketed drugs such as Linifanib, a multi-targeted tyrosine kinase inhibitor, and Entrectinib, an ALK inhibitor, feature the 1H-indazole-3-amine core, underscoring its importance in establishing potent anti-tumor activity.[2][4] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a phenoxy group at the 4-position, as seen in 4-phenoxy-1H-indazol-3-amine, offers a vector for exploring further interactions within the target binding site or for modulating the molecule's physicochemical profile.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of 4-phenoxy-1H-indazol-3-amine is essential for its effective use in synthesis and as a fragment in drug design.
| Property | Value | Source |
| CAS Number | 816454-31-6 | N/A |
| Molecular Formula | C₁₃H₁₁N₃O | N/A |
| Molecular Weight | 225.25 g/mol | N/A |
| Appearance | Likely a solid | [5] |
| XLogP3-AA (Predicted) | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 67.8 Ų | PubChem |
Note: Some properties are predicted due to the limited experimental data available for this specific intermediate.
The structure, characterized by the fusion of a pyrazole and a benzene ring with a phenoxy substituent, presents a unique three-dimensional shape and electronic distribution that can be exploited in rational drug design.
Synthesis and Chemical Reactivity: A Proposed Pathway
Proposed Synthetic Workflow:
A likely synthetic precursor would be 2-fluoro-6-phenoxybenzonitrile. The synthesis would proceed as follows:
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Nucleophilic Aromatic Substitution (SNAAr): The synthesis would commence with a suitable di-halogenated benzonitrile, such as 2,6-difluorobenzonitrile. A nucleophilic aromatic substitution with phenol under basic conditions would yield 2-fluoro-6-phenoxybenzonitrile.
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Cyclization with Hydrazine: The resulting 2-fluoro-6-phenoxybenzonitrile would then be subjected to a cyclization reaction with hydrazine hydrate. This reaction typically proceeds at elevated temperatures and results in the formation of the 3-aminoindazole ring system.[3][6]
This proposed pathway offers a direct and efficient route to the target molecule, leveraging well-established and scalable chemical transformations.
Role as a Kinase Inhibitor Scaffold: Mechanistic Insights
The 1H-indazol-3-amine core is a proven pharmacophore for kinase inhibition. Its primary role is to act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[2][4]
The general mechanism of action for kinase inhibitors derived from this scaffold involves:
-
ATP-Competitive Binding: The indazole derivative occupies the ATP-binding pocket of the kinase.
-
Hinge Interaction: The 3-amino group and the N1 nitrogen of the indazole ring typically form two hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
-
Specificity and Potency: Substituents on the indazole ring, such as the 4-phenoxy group, extend into other regions of the ATP-binding site, interacting with specific amino acid residues. These interactions are crucial for determining the inhibitor's potency and selectivity profile against different kinases.
While no direct kinase profiling data exists for 4-phenoxy-1H-indazol-3-amine itself, its derivatives have been investigated as inhibitors of various kinases, including Lck, a lymphocyte-specific tyrosine kinase.[7] The phenoxy group can serve as a vector to access hydrophobic pockets within the kinase domain, potentially enhancing binding affinity and influencing the selectivity profile.
Applications in Drug Discovery and Development
The primary application of 4-phenoxy-1H-indazol-3-amine is as a key building block in the synthesis of more complex and potent drug candidates. Its value lies in the strategic combination of the proven 1H-indazol-3-amine hinge-binding motif with a versatile phenoxy substituent.
Lead Optimization in Oncology:
In the context of oncology, this molecule can be utilized in lead optimization campaigns targeting various protein kinases implicated in cancer progression. The phenoxy group can be further functionalized to:
-
Improve Potency: By introducing substituents on the phenyl ring that can form additional interactions with the target kinase.
-
Enhance Selectivity: By designing modifications that favor binding to the desired kinase over off-target kinases, thereby reducing potential side effects.
-
Modulate Physicochemical Properties: Altering substituents on the phenoxy ring can impact solubility, metabolic stability, and cell permeability, all critical parameters for developing orally bioavailable drugs.
Exploration of Other Therapeutic Areas:
Beyond oncology, the 1H-indazol-3-amine scaffold has shown promise in other therapeutic areas. Derivatives have been explored for their anti-inflammatory, anti-bacterial, and anti-diabetic properties.[2] The versatility of 4-phenoxy-1H-indazol-3-amine as a synthetic intermediate makes it a valuable tool for exploring these and other potential therapeutic applications.
Conclusion and Future Perspectives
4-phenoxy-1H-indazol-3-amine stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not be a final drug candidate in itself, its role as a high-value intermediate is undeniable. The combination of the privileged 1H-indazol-3-amine scaffold with a readily modifiable phenoxy group provides a powerful platform for generating libraries of novel compounds with tailored biological activities.
For researchers and drug development professionals, 4-phenoxy-1H-indazol-3-amine represents an opportunity. It is a key piece in the intricate puzzle of designing potent and selective kinase inhibitors and other targeted therapies. Its true potential will be realized through its continued use in the creative and rigorous process of medicinal chemistry, leading to the discovery of the next generation of life-saving medicines.
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